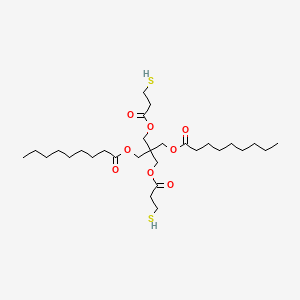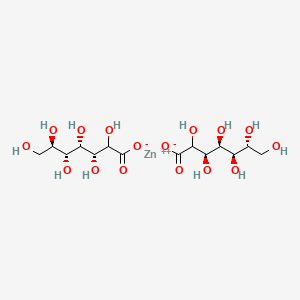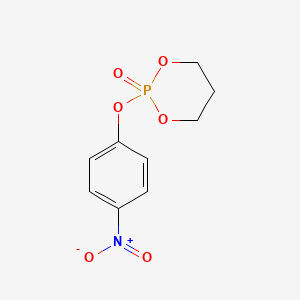
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (―N=N―) and are widely used in various industries, particularly in the production of dyes and pigments
Métodos De Preparación
The synthesis of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the benzothiazole derivative.
Attachment of the Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring is known to interact with DNA and proteins, potentially disrupting their function and leading to biological effects . The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparación Con Compuestos Similares
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide can be compared with other azo compounds such as:
Methyl Orange: A commonly used pH indicator with a simpler structure.
Disperse Orange 3: A dye used in the textile industry with a similar azo group but different substituents.
Sudan I: A dye used in food and cosmetics with a different aromatic structure.
The uniqueness of this compound lies in its combination of the benzothiazole ring and the diethylamino group, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
84100-08-3 |
|---|---|
Fórmula molecular |
C20H23N5O3S2 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N-[5-(diethylamino)-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23N5O3S2/c1-5-25(6-2)14-7-9-16(18(11-14)21-13(3)26)23-24-20-22-17-10-8-15(30(4,27)28)12-19(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,26) |
Clave InChI |
WQMTZBFEBBDAAD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


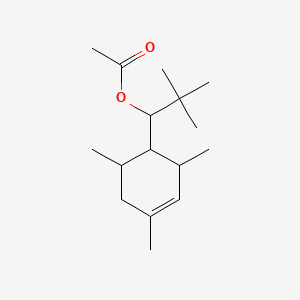
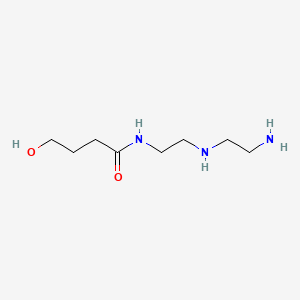



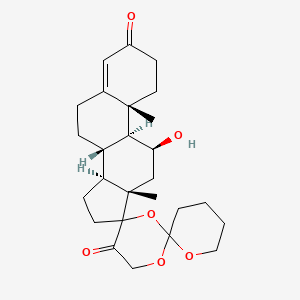

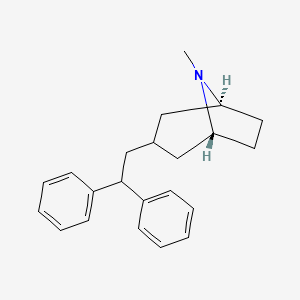
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
